3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Catalog No.
S3323222
CAS No.
223919-21-9
M.F
C8H8N4OS
M. Wt
208.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

CAS Number

223919-21-9

Product Name

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

IUPAC Name

4-amino-3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C8H8N4OS/c9-12-7(10-11-8(12)14)5-2-1-3-6(13)4-5/h1-4,13H,9H2,(H,11,14)

InChI Key

QFAHOKRNQHBKMP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=NNC(=S)N2N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=S)N2N

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is an organic compound characterized by the presence of a phenolic group and a triazole ring. Its molecular formula is C₈H₈N₄OS, and it features both amino and mercapto functional groups that contribute to its reactivity and biological properties . The compound's structure can be visualized as having a phenolic moiety attached to a 4-amino-5-mercapto-1,2,4-triazole unit, which enhances its potential for various biological interactions.

  • Corrosion inhibition: The mercapto group can form a protective layer on metal surfaces, hindering corrosion [].
  • Antibacterial activity: The ability to chelate metals or interact with essential biomolecules could potentially lead to antibacterial properties.

The chemical reactivity of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be attributed to the presence of functional groups such as the amino and thiol groups. These groups can participate in various reactions:

  • Nucleophilic Substitution: The mercapto group can act as a nucleophile in substitution reactions.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under suitable conditions.
  • Condensation Reactions: The amino group can engage in condensation reactions with aldehydes or ketones to form imines or other derivatives.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

Research indicates that 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol exhibits various biological activities:

  • Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals, making it a potential candidate for antioxidant therapies .
  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may have antibacterial effects against certain pathogens .
  • Analgesic and Antipyretic Effects: Some derivatives have shown promise in reducing pain and fever in experimental models .

The synthesis of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be achieved through several methods:

  • Conventional Synthesis: This involves reacting 4-amino-5-mercapto-1,2,4-triazole with phenolic compounds under acidic or basic conditions to facilitate the formation of the desired product .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to promote the reaction between appropriate precursors .
  • One-Pot Reactions: A combination of reactants can be processed in a single reaction vessel to streamline synthesis while minimizing purification steps .

The applications of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol are diverse:

  • Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for developing new drugs targeting oxidative stress-related diseases or infections.
  • Research Tool: It is utilized in biochemical studies to understand the mechanisms of action of triazole-containing compounds.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties.

Interaction studies involving 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes related to disease pathways are ongoing.
  • Receptor Binding: Studies have explored its interaction with receptors implicated in pain and inflammation pathways.
  • Molecular Docking Studies: Computational methods are used to predict how well this compound binds to target proteins at the molecular level.

Several compounds share structural similarities with 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
4-Amino-5-thioltriazoleContains an amino and thiol groupUsed primarily for antimicrobial activity
5-Mercapto-1H-tetrazoleFeatures a tetrazole ring instead of triazoleKnown for distinct anti-inflammatory properties
3-AminoquinolineContains an amino group on a quinoline structureExhibits unique antimalarial activity

The uniqueness of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol lies in its specific combination of phenolic and triazole functionalities that enhance its pharmacological profile compared to other similar compounds.

XLogP3

0.5

Dates

Last modified: 08-19-2023

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